Nasalide

Description

The exact mass of the compound Nasalide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Nasalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nasalide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

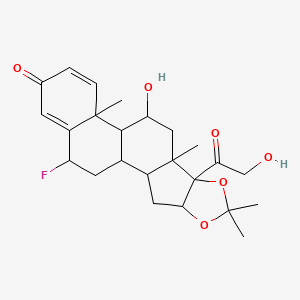

19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFJVAJPIHIPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859805 |

Source

|

| Record name | 12-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flunisolide: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunisolide, a potent synthetic corticosteroid, has been a cornerstone in the management of allergic rhinitis and asthma for decades. This technical guide provides an in-depth exploration of the discovery of Flunisolide and a detailed examination of its chemical synthesis pathways. The document outlines the key scientific milestones, the corporations involved in its development, and the intricate experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Discovery and Development

Flunisolide's journey from a laboratory curiosity to a clinically significant therapeutic agent is a testament to the innovation in steroid chemistry during the mid-20th century. The foundational work on the class of 6α-fluoro corticosteroids, to which Flunisolide belongs, was pioneered by scientists at Syntex Corporation . A key patent filed in the late 1950s by Ringold and his colleagues laid the groundwork for the synthesis of these potent anti-inflammatory agents.

While the initial discovery of the broader compound class originated with Syntex, the specific development and commercialization of Flunisolide as a therapeutic agent were undertaken by IVAX LLC . IVAX successfully navigated the regulatory landscape, leading to the first approval of Flunisolide in the United States in September 1981.[1] The drug was later marketed under various trade names, including AeroBid and Nasalide, for the treatment of asthma and allergic rhinitis.[2] Over the years, IVAX Corporation underwent several mergers and acquisitions, eventually becoming part of Teva Pharmaceutical Industries.

Mechanism of Action: Glucocorticoid Receptor Signaling

Flunisolide exerts its potent anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2] The mechanism of action involves a series of intracellular events that ultimately modulate the transcription of target genes involved in the inflammatory response.

Upon entering the cell, Flunisolide binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins 90 and 70 (HSP90 and HSP70). This binding event induces a conformational change in the GR, leading to its dissociation from the heat shock proteins. The activated Flunisolide-GR complex then translocates into the nucleus.

Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes, such as that for lipocortin-1, or downregulate the expression of pro-inflammatory genes, including those for cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). The net effect is a potent suppression of the inflammatory cascade.

Chemical Synthesis of Flunisolide

The chemical synthesis of Flunisolide is a multi-step process that typically starts from a readily available steroid precursor. One of the common starting materials is 16α-Hydroxyprednisolone. The following sections detail a representative synthetic pathway.

Synthetic Pathway Overview

The synthesis involves a series of reactions to introduce the necessary functional groups and stereochemistry to the steroid backbone.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Flunisolide, based on established methods.

Step 1: Acetonide Protection of 16α-Hydroxyprednisolone

-

Objective: To protect the 16α and 17α hydroxyl groups as a cyclic acetal (acetonide).

-

Procedure:

-

16α-Hydroxyprednisolone is suspended in acetone.

-

A catalytic amount of a strong acid, such as perchloric acid, is added to the suspension.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 16α,17α-isopropylidenedioxy-prednisolone (Intermediate 1).

-

The crude product is purified by recrystallization.

-

Step 2: Fluorination at the C6 Position

-

Objective: To introduce a fluorine atom at the 6α position of the steroid nucleus.

-

Procedure:

-

Intermediate 1 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

The solution is cooled to a low temperature (e.g., -10 °C).

-

A solution of perchloryl fluoride (FClO3) in the same solvent is added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred for a specified period until completion (monitored by TLC).

-

The reaction is carefully quenched by the addition of a reducing agent solution (e.g., sodium sulfite) to destroy any excess perchloryl fluoride.

-

The product is precipitated by the addition of water and collected by filtration.

-

The crude product is washed with water and dried to yield crude Flunisolide (Intermediate 2).

-

Step 3: Purification of Flunisolide

-

Objective: To purify the final product to pharmaceutical-grade standards.

-

Procedure:

-

The crude Flunisolide is dissolved in a suitable solvent system, often a mixture of a good solvent (e.g., acetone or methanol) and a poor solvent (e.g., water or hexane).

-

The solution is heated to ensure complete dissolution and then allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure Flunisolide.

-

The purity of the final product is confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

The following table summarizes typical yields and purity data for the key steps in the synthesis of Flunisolide.

| Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1. Acetonide Protection | 16α-Hydroxyprednisolone | Intermediate 1 | 85-95 | >98 |

| 2. Fluorination | Intermediate 1 | Intermediate 2 (Crude Flunisolide) | 60-75 | 90-95 |

| 3. Purification | Intermediate 2 (Crude Flunisolide) | Flunisolide (Final Product) | 80-90 (of pure) | >99.5 |

Conclusion

This technical guide has provided a comprehensive overview of the discovery and chemical synthesis of Flunisolide. From its conceptual origins in the pioneering steroid research at Syntex Corporation to its development and commercialization by IVAX LLC, Flunisolide has established itself as a valuable therapeutic agent. The detailed chemical synthesis pathway, along with the experimental protocols and quantitative data, offers a practical resource for chemists and pharmaceutical scientists. The elucidation of its mechanism of action through the glucocorticoid receptor pathway underscores the molecular basis of its potent anti-inflammatory activity. This document serves as a foundational reference for professionals engaged in the ongoing research and development of steroidal anti-inflammatory drugs.

References

Core Mechanism of Action: Glucocorticoid Receptor Agonism

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Flunisolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of Flunisolide, a synthetic corticosteroid. The document focuses on its mechanism of action, anti-inflammatory properties, and effects on various cell types involved in inflammatory responses. Quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and methodologies.

Flunisolide exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR). As a corticosteroid, it is several hundred times more potent in anti-inflammatory assays than the cortisol standard.[1] Upon binding to the cytosolic GR, Flunisolide initiates a cascade of molecular events that lead to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators and promoting an anti-inflammatory state.

Glucocorticoid Receptor Signaling Pathway

The binding of Flunisolide to the GR triggers the dissociation of chaperone proteins, including heat shock proteins (HSPs), from the receptor. This allows the Flunisolide-GR complex to translocate into the nucleus. Inside the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.

Quantitative In Vitro Efficacy Data

The following tables summarize the key quantitative findings from initial in vitro studies on Flunisolide's efficacy.

Table 1: Inhibition of Inflammatory Mediators

| Cell Type | Inflammatory Mediator | Flunisolide Concentration (µM) | Result | p-value | Reference |

| Sputum Cells (from asthmatics) | MMP-9 | 10 | Significantly Reduced | p = 0.0011 | [2] |

| Sputum Cells (from asthmatics) | TIMP-1 | 10 | Significantly Reduced | p < 0.0001 | [2] |

| Sputum Cells (from asthmatics) | TGF-β | 10 | Significantly Reduced | p = 0.006 | [2] |

| Sputum Cells (from asthmatics) | Fibronectin | 10 | Significantly Reduced | p < 0.0001 | [2] |

| Alveolar Macrophages (ex vivo) | IL-1 | N/A (from treated patients) | Significantly Lower Production | N/A | [3] |

| Alveolar Macrophages (ex vivo) | TNF-α | N/A (from treated patients) | Significantly Lower Production | N/A | [3] |

Table 2: Effects on Eosinophils and Ciliary Function

| Cell Type | Assay | Flunisolide Concentration | Result | IC50 (nM) | Reference |

| Sputum Cells (from asthmatics) | Eosinophil Apoptosis | 10 µM | Significantly Increased | N/A | [2] |

| Purified Eosinophils | Inhibition of IL-5 Mediated Viability | N/A | Concentration-dependent inhibition | 32 | [4] |

| Human Nasal Cilia | Ciliary Beating Frequency | 0.00025 - 0.25 mg/ml | Dose-related decrease (irreversible) | N/A | [5] |

Table 3: Glucocorticoid Receptor Binding Affinity

| Steroid | Relative Binding Affinity (RBA) for Rat Lung GR |

| Flunisolide (FLU) | > or = BMP |

| Beclomethasone Monopropionate (BMP) | > BDP |

| Beclomethasone Dipropionate (BDP) | > or = B |

| Beclomethasone (B) | - |

Note: A study on rat thymocytes showed Flunisolide exhibited the highest glucocorticoid activity (FLU > B >= BMP > BDP).[6] Another source indicates a relative glucocorticoid receptor binding affinity of 190 for Flunisolide MDI, relative to dexamethasone (affinity = 100).[7]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments cited in the evaluation of Flunisolide's efficacy.

Inhibition of Inflammatory Mediators in Sputum Cells

-

Objective: To assess the effect of Flunisolide on the release of MMP-9, TIMP-1, TGF-β, and fibronectin from sputum cells of asthmatic patients.

-

Cell Source: Sputum was induced and collected from mild-to-moderate asthmatics. Sputum cells (SC) were isolated from the samples.

-

Cell Culture: Isolated SC were cultured for 24 hours.

-

Treatment: The cells were cultured in the presence or absence of Flunisolide at concentrations of 1, 10, and 100 µM.

-

Analysis: The concentrations of MMP-9, TIMP-1, TGF-β, and fibronectin in the cell culture supernatants were measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Reference: [2]

Eosinophil Viability and Apoptosis Assays

-

Objective: To determine the effect of Flunisolide on eosinophil survival and apoptosis.

-

Cell Source: Eosinophils were purified from normal or mildly atopic donors.

-

Cell Culture and Treatment:

-

Viability Assay: Purified eosinophils were cultured with interleukin-5 (IL-5) to prolong their viability. Flunisolide was added at various concentrations to determine its inhibitory effect. After 4 days, cell viability was assessed.[4]

-

Apoptosis Assay: Sputum cells from asthmatics were cultured for 24 hours with or without Flunisolide (1, 10, and 100 µM).[2]

-

-

Analysis:

General Experimental Workflow for In Vitro Anti-inflammatory Drug Testing

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a compound like Flunisolide in vitro.

Conclusion

The initial in vitro studies of Flunisolide provide compelling evidence for its efficacy as a potent anti-inflammatory agent. Its mechanism of action through the glucocorticoid receptor leads to the suppression of a wide range of pro-inflammatory mediators and cellular responses implicated in respiratory inflammatory diseases. The quantitative data on its receptor binding affinity and its inhibitory effects on cytokines and other inflammatory markers, combined with detailed experimental protocols, offer a solid foundation for further research and development. These foundational studies underscore the therapeutic potential of Flunisolide and provide a robust framework for its continued investigation in the field of drug development.

References

- 1. flunisolide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. In vitro effects of flunisolide on MMP-9, TIMP-1, fibronectin, TGF-beta1 release and apoptosis in sputum cells freshly isolated from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of inhaled flunisolide on inflammatory functions of alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effect of beclomethasone dipropionate and flunisolide on the mobility of human nasal cilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacologic study of the glucocorticoid activity of flunisolide compared with other steroids in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of intranasal Flunisolide administration

An In-Depth Technical Guide to the Pharmacodynamics of Intranasal Flunisolide

Introduction

Flunisolide is a synthetic corticosteroid of the second generation, formulated for intranasal administration to treat allergic rhinitis.[1][2] As a member of the glucocorticoid class, its therapeutic efficacy stems from potent anti-inflammatory and immunosuppressive properties mediated locally within the nasal mucosa.[3] This technical guide provides a detailed examination of the pharmacodynamics of flunisolide, focusing on its molecular mechanism of action, quantitative receptor binding data, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

Core Pharmacodynamics

Mechanism of Action

The primary mechanism of action for flunisolide is its function as an agonist for the glucocorticoid receptor (GR).[1][4] The GR is a ligand-dependent transcription factor that, upon activation, modulates the expression of a wide array of genes, leading to a profound anti-inflammatory effect.[4] The effects of flunisolide are primarily mediated through two key genomic pathways: transactivation and transrepression.

-

Transactivation: In this pathway, flunisolide binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change, causing the dissociation of HSPs and the translocation of the activated flunisolide-GR complex into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of genes encoding anti-inflammatory proteins, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The anti-inflammatory effects of glucocorticoids are also heavily dependent on the repression of pro-inflammatory gene expression. The activated flunisolide-GR complex, as a monomer, can interact directly with and inhibit the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their respective DNA response elements, flunisolide effectively suppresses the transcription of a cascade of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5]

Glucocorticoid Receptor Signaling

The signaling cascade initiated by flunisolide binding is a multi-step process involving cytoplasmic activation, nuclear translocation, and gene regulation.

Quantitative Pharmacodynamic Data

Glucocorticoid Receptor Binding Affinity

The potency of a corticosteroid is strongly correlated with its binding affinity for the glucocorticoid receptor.[2] The relative receptor affinity (RRA) is determined through in vitro competitive binding assays, with dexamethasone typically used as a reference compound (RRA = 100). Flunisolide demonstrates a potent binding affinity, which is comparable to other effective corticosteroids used in respiratory diseases.

Table 1: Relative Receptor Affinity (RRA) of Various Corticosteroids for the Human Glucocorticoid Receptor

| Compound | Relative Receptor Affinity (RRA) |

|---|---|

| Dexamethasone | 100 (Reference) |

| Flunisolide | 180 ± 11 [1] |

| Triamcinolone Acetonide | 361 ± 26[1] |

| Budesonide | 935[3] |

| Beclomethasone-17-Monopropionate (Active Metabolite of BDP) | 1345[3] |

| Fluticasone Propionate | 1775[3] |

| Mometasone Furoate | ~2200[1] |

Data are relative to dexamethasone = 100. Higher values indicate greater binding affinity.

In Vitro Anti-inflammatory Activity

The functional consequence of receptor binding is the dose-dependent suppression of inflammatory processes. This can be quantified in vitro by measuring the inhibition of pro-inflammatory mediator release from relevant cell types, such as bronchial epithelial cells, following a challenge with an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

Table 2: Dose-Dependent Inhibition of TNF-α-Induced Mediator Expression and Release from Human Bronchial Epithelial Cells (BEAS-2B) by Flunisolide

| Flunisolide Concentration | % Inhibition of ICAM-1 Expression | % Inhibition of GM-CSF Release | % Inhibition of IL-5 Release |

|---|---|---|---|

| 0.1 µM | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) |

| 1 µM | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) | Effective Inhibition (p < .05) |

| 10 µM | 30% | 60% | 70% |

Data derived from a study evaluating the modulation of TNF-α (10 ng/mL)-induced responses.[5] All tested concentrations produced statistically significant inhibition (p < .05) compared to TNF-α alone.

Key Experimental Methodologies

Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay quantifies the affinity of a test compound (flunisolide) for the GR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Relative Receptor Affinity (RRA) of flunisolide.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing human GR from a suitable source, such as lung tissue or recombinant cells.

-

Reaction Mixture: In a microtiter plate, combine the GR preparation with a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Competitive Binding: Add increasing concentrations of unlabeled flunisolide (or other competitor steroids) to the wells. Include a control with no competitor (for maximum binding) and a control with a large excess of unlabeled dexamethasone (for non-specific binding).

-

Incubation: Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Separate bound from free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free [³H]dexamethasone, followed by centrifugation to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant (containing the GR-bound [³H]dexamethasone) using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The RRA can be calculated using the formula: RRA = (IC₅₀ of Dexamethasone / IC₅₀ of Flunisolide) * 100.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol details how to measure the effect of flunisolide on the expression of pro-inflammatory genes in nasal epithelial cells.

Objective: To quantify the dose-dependent inhibition of TNF-α-induced cytokine mRNA expression (e.g., IL-6) by flunisolide.

Methodology:

-

Cell Culture: Culture human nasal epithelial cells in appropriate media until they reach ~80% confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of flunisolide (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.

-

Stimulation: Add a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for a pre-determined time (e.g., 4-6 hours) to induce target gene expression.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.

-

qRT-PCR: Prepare a reaction mixture containing cDNA template, specific primers for the target gene (e.g., IL-6) and a reference (housekeeping) gene (e.g., GAPDH), and a qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green).

-

Thermocycling: Run the qRT-PCR plate on a real-time PCR instrument with an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the stimulated control.

Protocol: In Vivo Allergic Rhinitis Model

Animal models are crucial for evaluating the anti-inflammatory efficacy of intranasal flunisolide in a physiological context.

Objective: To assess the ability of intranasal flunisolide to reduce nasal symptoms and inflammatory cell infiltration in an ovalbumin (OVA)-sensitized mouse model.

Methodology:

-

Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) mixed with an adjuvant (e.g., Alum) on days 0 and 7 to induce an allergic phenotype.

-

Challenge: Beginning on day 14, challenge the mice intranasally with OVA daily for 7 consecutive days to elicit an allergic rhinitis response.

-

Treatment: Administer intranasal flunisolide (at various doses) or vehicle control to different groups of mice, typically 30-60 minutes prior to each OVA challenge.

-

Symptom Assessment: Immediately following the final challenge, count the number of sneezes and nasal rubbing motions over a 15-minute period to score allergic symptoms.

-

Sample Collection: At 24 hours after the final challenge, euthanize the animals.

-

Nasal Lavage: Collect nasal lavage fluid (NALF) by flushing the nasal cavity with saline.

-

Tissue Collection: Collect nasal tissues and fix them in formalin for histological analysis.

-

-

Analysis:

-

Cell Count: Perform a differential cell count on the NALF to quantify the infiltration of inflammatory cells, particularly eosinophils.

-

Histology: Prepare paraffin-embedded sections of the nasal tissue and stain with Hematoxylin and Eosin (H&E) to visualize and score inflammatory cell infiltration in the nasal mucosa.

-

Conclusion

The pharmacodynamics of intranasal flunisolide are characterized by its high-affinity binding to the glucocorticoid receptor, leading to potent, dose-dependent anti-inflammatory effects.[1][5] Its mechanism of action involves the dual regulation of gene expression through transactivation of anti-inflammatory genes and transrepression of pro-inflammatory pathways. The quantitative data from in vitro binding and cell-based assays, corroborated by in vivo models, provide a robust scientific basis for its clinical efficacy in the topical treatment of allergic rhinitis. This guide has outlined the core principles and experimental methodologies that underpin our understanding of flunisolide's pharmacodynamic profile.

References

- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Flunisolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of flunisolide, the active pharmaceutical ingredient in Nasalide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of this synthetic corticosteroid. This document delves into the quantitative binding affinity data, detailed experimental methodologies for its determination, and visual representations of the associated signaling pathways and experimental workflows.

Glucocorticoid Receptor Binding Affinity of Flunisolide

Flunisolide is a synthetic corticosteroid that exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor. The binding affinity of a corticosteroid for the GR is a critical determinant of its potency. The relative receptor affinity (RRA) of flunisolide has been determined in various in vitro studies, typically in comparison to the reference glucocorticoid, dexamethasone.

Quantitative Data Summary

The following table summarizes the reported glucocorticoid receptor binding affinity of flunisolide in relation to other corticosteroids. The data is presented as the relative receptor affinity (RRA), where dexamethasone is assigned a reference value of 100.

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |

| Dexamethasone | 100 |

| Flunisolide | 180 ± 11 |

| Flunisolide | 190 |

| Fluticasone Propionate | ~3600-3800 (20-fold higher than Flunisolide) |

Note: The variability in RRA values can be attributed to differences in experimental conditions and assay formats across various studies.

Glucocorticoid Receptor Signaling Pathway

Upon entering a target cell, flunisolide binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Within the nucleus, the flunisolide-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.

In transactivation , the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

In transrepression , the flunisolide-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory mediators.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of flunisolide to the glucocorticoid receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of an unlabeled ligand (flunisolide) to compete with a labeled ligand (e.g., a radiolabeled or fluorescently labeled glucocorticoid) for binding to the GR. Below is a generalized protocol for a whole-cell competitive binding assay.

Materials and Reagents

-

Cells: A cell line endogenously or recombinantly expressing the human glucocorticoid receptor (e.g., A549 lung carcinoma cells).

-

Labeled Ligand: A high-affinity glucocorticoid receptor ligand labeled with a radioisotope (e.g., [³H]dexamethasone) or a fluorescent tag.

-

Unlabeled Ligand (Competitor): Flunisolide and a reference compound (e.g., unlabeled dexamethasone).

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., DMEM or PBS).

-

Wash Buffer: Cold assay buffer to remove unbound ligand.

-

Scintillation Fluid: For radioligand assays.

-

Microplates: 96-well or 384-well plates suitable for cell culture and the chosen detection method.

-

Instrumentation: A scintillation counter or a fluorescence plate reader.

Experimental Procedure

-

Cell Culture and Plating:

-

Culture the cells expressing the glucocorticoid receptor under appropriate conditions (e.g., 37°C, 5% CO₂).

-

Harvest the cells and seed them into microplates at a predetermined density. Allow the cells to adhere and grow to a confluent monolayer.

-

-

Preparation of Ligand Solutions:

-

Prepare a stock solution of the labeled ligand in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentration in the assay buffer. The concentration of the labeled ligand is typically at or below its dissociation constant (Kd) for the receptor.

-

Prepare a series of dilutions of the unlabeled competitor (flunisolide) and the reference compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve.

-

-

Competitive Binding Assay:

-

Remove the culture medium from the wells and wash the cells once with the assay buffer.

-

Add a fixed concentration of the labeled ligand to all wells, except for those designated for determining non-specific binding.

-

To the appropriate wells, add increasing concentrations of the unlabeled competitor (flunisolide) or the reference compound.

-

To the wells for non-specific binding, add a high concentration of the unlabeled reference compound to saturate the receptors.

-

Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient period to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

After incubation, aspirate the assay medium containing the unbound ligand.

-

Wash the cells multiple times with cold wash buffer to remove any remaining unbound ligand.

-

-

Detection and Data Analysis:

-

For Radioligand Assays: Lyse the cells and add scintillation fluid to each well. Measure the radioactivity in a scintillation counter.

-

For Fluorescence-Based Assays: Measure the fluorescence intensity in a plate reader.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro competitive binding assay to determine the glucocorticoid receptor binding affinity of a test compound like flunisolide.

The Impact of Nasalide (Flunisolide) on Cytokine Production in the Nasal Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Nasalide (flunisolide), a synthetic corticosteroid, on the production of inflammatory cytokines within the nasal mucosa. Flunisolide is a cornerstone in the management of allergic rhinitis, exerting its therapeutic effects primarily through the modulation of the local inflammatory milieu. This document details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the critical signaling pathways involved.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Immunomodulation

Flunisolide, as a potent glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the flunisolide-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins.

-

Transrepression: More central to its role in suppressing inflammation, the activated GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these factors from binding to their respective DNA response elements, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those encoding for various cytokines.

This dual action allows flunisolide to effectively dampen the inflammatory cascade that characterizes allergic rhinitis and other inflammatory conditions of the nasal mucosa.

Quantitative Effects on Cytokine Production

While extensive clinical data supports the efficacy of flunisolide in treating allergic rhinitis, detailed in vitro studies quantifying its direct impact on a broad spectrum of cytokines in nasal epithelial cells are limited. However, a key study by Vignola et al. (1998) on the human bronchial epithelial cell line BEAS-2B, which shares many characteristics with nasal epithelial cells, provides valuable quantitative insights into the inhibitory effects of flunisolide on cytokine production.

In this study, BEAS-2B cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, to induce the release of other inflammatory mediators. The cells were then treated with varying concentrations of flunisolide. The results demonstrated a significant and dose-dependent inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-5 (IL-5), two cytokines crucial for the activation and survival of eosinophils, which are key effector cells in allergic inflammation.

| Cytokine | Flunisolide Concentration (µM) | Mean Percent Inhibition (%) |

| GM-CSF | 0.1 | Not specified |

| 1 | Not specified | |

| 10 | 60% | |

| IL-5 | 0.1 | Not specified |

| 1 | Not specified | |

| 10 | 70% | |

| Data extracted from Vignola et al. (1998). The study reported that flunisolide at all tested concentrations (0.1 to 10 µM) effectively inhibited GM-CSF and IL-5 release (p < .05). The percent inhibition was explicitly stated for the highest concentration.[1] |

These findings underscore the capacity of flunisolide to suppress the production of key cytokines involved in eosinophilic inflammation, a hallmark of allergic rhinitis.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the effects of flunisolide on cytokine production in airway epithelial cells.

In Vitro Flunisolide Treatment of TNF-α Stimulated Bronchial Epithelial Cells

This protocol is based on the methodology described by Vignola et al. (1998).

Objective: To determine the in vitro effect of flunisolide on the production of GM-CSF and IL-5 by human bronchial epithelial cells stimulated with TNF-α.

Materials:

-

Human bronchial epithelial cell line (BEAS-2B)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Recombinant human TNF-α

-

Flunisolide

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for human GM-CSF and IL-5

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture BEAS-2B cells in supplemented medium in a CO2 incubator until they reach approximately 80% confluency.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow for 24 hours.

-

Flunisolide Pre-treatment: Prepare various concentrations of flunisolide (e.g., 0.1, 1, and 10 µM) in the cell culture medium. Remove the existing medium from the wells and add the flunisolide-containing medium. Incubate for a specified pre-treatment period (e.g., 1 hour).

-

TNF-α Stimulation: Prepare a solution of TNF-α (e.g., 10 ng/mL) in the cell culture medium. Add the TNF-α solution to the wells (except for the negative control wells).

-

Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant from each well.

-

Cytokine Measurement: Quantify the concentration of GM-CSF and IL-5 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each flunisolide concentration relative to the TNF-α stimulated control.

Primary Human Nasal Epithelial Cell Culture

This protocol provides a general framework for the isolation and culture of primary human nasal epithelial cells.

Objective: To establish a primary culture of human nasal epithelial cells for subsequent in vitro experiments.

Materials:

-

Nasal brushing or biopsy samples

-

Transport medium

-

Enzymatic digestion solution (e.g., containing dispase or collagenase)

-

Cell culture medium for epithelial cells (e.g., BEGM)

-

Coated cell culture flasks or plates (e.g., collagen-coated)

-

Centrifuge

-

CO2 incubator

Procedure:

-

Sample Collection: Obtain nasal epithelial cells from healthy volunteers or patients via nasal brushing or biopsy.

-

Sample Transport: Immediately place the collected sample in a transport medium on ice.

-

Cell Isolation:

-

Wash the sample with PBS to remove mucus and debris.

-

Incubate the sample in an enzymatic digestion solution to release the epithelial cells from the tissue.

-

Neutralize the enzyme and gently triturate the sample to create a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove any remaining tissue fragments.

-

-

Cell Seeding: Centrifuge the cell suspension and resuspend the cell pellet in the appropriate epithelial cell culture medium. Seed the cells onto coated culture flasks or plates.

-

Cell Culture: Culture the cells in a CO2 incubator, changing the medium every 2-3 days. Monitor the cells for confluency and characteristic epithelial morphology.

-

Subculturing: Once the primary culture is confluent, the cells can be subcultured for expansion and use in experiments such as the flunisolide treatment protocol described above.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Flunisolide's mechanism of action on cytokine inhibition.

Caption: Experimental workflow for in vitro flunisolide treatment.

Conclusion

Nasalide (flunisolide) is a potent anti-inflammatory agent that effectively reduces the production of key pro-inflammatory cytokines in the airway mucosa. Its mechanism of action is centered on the activation of the glucocorticoid receptor and the subsequent transrepression of pro-inflammatory transcription factors like NF-κB. Quantitative in vitro data, although primarily from bronchial epithelial cells, demonstrates a significant dose-dependent inhibition of GM-CSF and IL-5, cytokines integral to the eosinophilic inflammation characteristic of allergic rhinitis. The experimental protocols provided herein offer a framework for further research into the specific effects of flunisolide on the broader cytokine network within the nasal mucosa. A deeper understanding of these molecular interactions will continue to inform the development of more targeted and effective therapies for inflammatory nasal conditions.

References

- 1. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Immunosuppressive Properties of Flunisolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research, conducted prior to the year 2000, that elucidated the immunosuppressive properties of the synthetic corticosteroid, Flunisolide. The document focuses on the core mechanisms of action, quantitative in vitro data, and the experimental protocols used in these foundational studies.

Introduction

Flunisolide, a fluorinated corticosteroid, was developed for its potent anti-inflammatory effects, primarily for the topical treatment of allergic rhinitis and asthma.[1] Its therapeutic efficacy is rooted in its ability to modulate the immune system, a characteristic shared by all glucocorticoids. Early research was pivotal in characterizing the extent and mechanisms of this immunosuppression, laying the groundwork for its clinical application. This guide synthesizes the key findings from this critical period of investigation.

Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism by which Flunisolide exerts its immunosuppressive effects is through its action as an agonist of the glucocorticoid receptor (GR).[2] This intracellular receptor is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in inflammation and immunity. The binding of Flunisolide to the GR initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory processes.

Glucocorticoid Receptor Signaling Pathway (Pre-2000 Understanding)

The binding of Flunisolide to the cytoplasmic glucocorticoid receptor induces a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins (HSPs). The activated Flunisolide-GR complex then translocates to the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the observed immunosuppressive effects. A key mechanism of immunosuppression is the GR's ability to interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes.

Quantitative Data on Immunosuppressive Effects

Early in vitro studies provided quantitative data on the immunosuppressive potency of Flunisolide, often in comparison to other corticosteroids.

Inhibition of Lymphocyte Proliferation

A key measure of immunosuppression is the inhibition of lymphocyte proliferation in response to mitogens. A 1996 study investigated the capacity of various glucocorticoids to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) from steroid-sensitive asthmatic patients. The concentration required to cause 50% inhibition (IC50) was determined.

| Glucocorticoid | Mean IC50 (mol/L) in Steroid-Sensitive Asthmatics |

| Flunisolide | ~1 x 10-8 |

| Budesonide | 2 x 10-10 |

| Triamcinolone Acetonide | ~5 x 10-9 |

| Beclomethasone Dipropionate | ~1 x 10-8 |

| Hydrocortisone | 7 x 10-8 |

| Table 1: Comparative IC50 values for inhibition of PHA-induced lymphocyte proliferation. Data from a 1996 study. |

Glucocorticoid Receptor Binding Affinity

The immunosuppressive potency of glucocorticoids is strongly correlated with their binding affinity for the glucocorticoid receptor. A 1993 study in rats demonstrated that Flunisolide has a strong relative binding affinity (RBA) for glucocorticoid receptors in the lung, thymus, and liver, comparable to or greater than beclomethasone dipropionate and its metabolites.[3]

| Compound | Relative Binding Affinity (RBA) for Rat Glucocorticoid Receptors |

| Flunisolide (FLU) | FLU ≥ BMP > BDP ≥ B |

| Beclomethasone 17-monopropionate (BMP) | |

| Beclomethasone dipropionate (BDP) | |

| Beclomethasone (B) | |

| Table 2: Relative binding affinity of Flunisolide and Beclomethasone compounds for rat glucocorticoid receptors.[3] |

Effects on Cytokine Production

While specific quantitative data from the pre-2000 era on the effect of Flunisolide on a wide range of individual cytokines is limited in the readily available literature, it was well established that glucocorticoids, as a class, potently inhibit the production of key pro-inflammatory cytokines. These include Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] The primary mechanism for this inhibition was understood to be at the level of gene transcription. A 1999 study, although slightly outside the primary timeframe, demonstrated that Flunisolide effectively inhibits TNF-α-induced release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and IL-5 from a human bronchial epithelial cell line.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the early evaluation of the immunosuppressive properties of Flunisolide, based on protocols common in the pre-2000 era.

Phytohemagglutinin (PHA)-Induced Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by the mitogen PHA.

Objective: To determine the concentration-dependent inhibitory effect of Flunisolide on T-lymphocyte proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood using Ficoll-Paque density gradient centrifugation.[6]

-

RPMI-1640 culture medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

-

Phytohemagglutinin (PHA).

-

Flunisolide stock solution and serial dilutions.

-

[3H]-Thymidine (radiolabeled DNA precursor).

-

96-well flat-bottom microtiter plates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation: Isolate PBMCs from heparinized venous blood by density gradient centrifugation over Ficoll-Paque.[6] Wash the isolated cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 1 x 106 cells/mL.

-

Assay Setup: Add 100 µL of the PBMC suspension to each well of a 96-well microtiter plate.

-

Drug Addition: Prepare serial dilutions of Flunisolide in complete RPMI-1640 medium. Add 50 µL of each Flunisolide dilution (or vehicle control) to the appropriate wells in triplicate.

-

Mitogen Stimulation: Add 50 µL of PHA solution (at a pre-determined optimal concentration) to all wells except for the unstimulated control wells, to which 50 µL of medium is added.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Radiolabeling: 18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine in 20 µL of medium to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with PBS to remove unincorporated [3H]-Thymidine.

-

Measurement: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the mean CPM for each triplicate. The percentage of inhibition is calculated as: [1 - (CPM of Flunisolide-treated, PHA-stimulated cells / CPM of vehicle-treated, PHA-stimulated cells)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the log of the Flunisolide concentration.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a ligand (Flunisolide) for the glucocorticoid receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for Flunisolide binding to the glucocorticoid receptor.

Materials:

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or thymus).

-

Radiolabeled glucocorticoid (e.g., [3H]-Dexamethasone).

-

Unlabeled Flunisolide and other competing ligands.

-

Assay buffer (e.g., Tris-HCl with molybdate and dithiothreitol).

-

Dextran-coated charcoal suspension.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Cytosol Preparation: Homogenize the tissue (e.g., rat liver) in a cold buffer and centrifuge at high speed to obtain the cytosolic fraction containing the GR.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of cytosol with a constant concentration of radiolabeled glucocorticoid and increasing concentrations of unlabeled Flunisolide (for competitive binding) or increasing concentrations of radiolabeled glucocorticoid alone (for saturation binding).

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add a cold suspension of dextran-coated charcoal to each tube and incubate for a short period (e.g., 10 minutes) with occasional vortexing. The charcoal adsorbs the free radioligand.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal.

-

Measurement: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials with scintillation fluid. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis (Scatchard Plot): For saturation binding data, plot the ratio of bound/free radioligand against the concentration of bound radioligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax. For competitive binding, the IC50 can be determined and used to calculate the Ki.

Conclusion

The early research on Flunisolide firmly established its immunosuppressive properties, which are mediated through its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression. In vitro studies from before the year 2000 provided quantitative evidence of its potent inhibition of lymphocyte proliferation, comparable to other clinically used corticosteroids. While specific data on its effects on a broad panel of cytokines from this era is not as extensively documented in readily accessible literature, the foundational understanding of its mechanism of action as a GR agonist provided a strong basis for its anti-inflammatory and immunosuppressive effects. The experimental protocols developed and refined during this period were crucial for characterizing the pharmacological profile of Flunisolide and remain fundamental in the study of immunomodulatory compounds.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. lymphosign.com [lymphosign.com]

- 3. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin 1 production by human lung tissue. II. Inhibition by anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brd.nci.nih.gov [brd.nci.nih.gov]

Flunisolide: A Comprehensive Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide is a synthetic corticosteroid belonging to the glucocorticoid class of drugs, valued for its potent anti-inflammatory properties.[1] It is primarily utilized in the management of asthma and allergic rhinitis.[1] This technical guide provides an in-depth exploration of the molecular structure, physicochemical characteristics, and biological activities of Flunisolide, with a focus on the experimental methodologies and data relevant to researchers and drug development professionals.

Molecular Structure and Identification

Flunisolide is a fluorinated steroid derivative with a complex polycyclic structure. Its chemical name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one.[1]

| Identifier | Value |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one[1] |

| CAS Number | 3385-03-3 |

| Molecular Formula | C₂₄H₃₁FO₆[1] |

| Molecular Weight | 434.5 g/mol [1] |

| SMILES | C[C@]12C--INVALID-LINK--(C)C)C(=O)CO)C--INVALID-LINK--C=C[C@]35C)F">C@@HO |

| InChI Key | XSFJVAJPIHIPKU-XWCQMRHXSA-N |

Physicochemical Properties

The physicochemical properties of Flunisolide are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | Approximately 245 °C (with decomposition) |

| Solubility | Practically insoluble in water; soluble in acetone; sparingly soluble in chloroform; slightly soluble in methanol. |

| logP (Octanol-Water) | 2.5[1] |

| pKa | Data not readily available; however, as a neutral molecule, it is not expected to have a physiologically relevant pKa. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of Flunisolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Flunisolide in chloroform-d₃ exhibits characteristic signals for its steroidal backbone and substituents. Key signals include those for the vinyl protons of the diene system, the proton at the fluorine-bearing carbon, and the methyl groups. For instance, the H-6 proton signal is split due to coupling with the adjacent fluorine atom.[2]

A detailed, assigned ¹H NMR spectrum with coupling constants is not publicly available in the searched literature. A generic protocol for obtaining such data is provided in the experimental section.

¹³C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton of Flunisolide.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Flunisolide, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~1720 | C=O stretching (ketone) |

| ~1660 | C=O stretching (conjugated ketone) |

| ~1620, ~1600 | C=C stretching (diene) |

| ~1050 | C-O stretching (acetal) |

Note: These are approximate assignments based on typical steroid IR spectra. A detailed spectrum with precise peak assignments for Flunisolide is not available in the searched literature.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Flunisolide.

A detailed experimental fragmentation pattern for Flunisolide is not publicly available. The expected fragmentation would involve losses of water, carbon monoxide, and cleavage of the side chain.

Mechanism of Action: Glucocorticoid Receptor Signaling

Flunisolide exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1]

Caption: Glucocorticoid receptor signaling pathway of Flunisolide.

Experimental Protocols

Synthesis of Flunisolide

A plausible synthesis of Flunisolide involves several steps starting from a suitable steroid precursor. The following is a generalized workflow based on known steroid chemistry.[3]

Caption: Generalized synthetic workflow for Flunisolide.

Detailed Methodology (Illustrative):

-

Dehydrogenation: The starting steroid is treated with a dehydrogenating agent, such as selenium dioxide, to introduce the 1,4-diene system in the A-ring.

-

Hydroxylation: The intermediate is subjected to microbial or chemical hydroxylation to introduce the 16α-hydroxyl group.

-

Acetonide Formation: The resulting 16α,17α-diol is reacted with acetone in the presence of an acid catalyst to form the cyclic 16,17-acetal (acetonide).

-

Fluorination: The 6α-fluoro group is introduced via an electrophilic fluorinating agent.

-

Side Chain Elaboration: The C17 side chain is elaborated to introduce the 21-hydroxyl group, often via a multi-step process involving the formation of a cyanohydrin followed by reduction and hydrolysis.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to determine the binding affinity of Flunisolide to the glucocorticoid receptor.[4]

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Detailed Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable tissue source (e.g., rat liver) or use a commercially available purified receptor.

-

Ligand Preparation: Prepare a stock solution of a radiolabeled glucocorticoid, such as [³H]-Dexamethasone, of known specific activity.

-

Competitor Preparation: Prepare a series of dilutions of Flunisolide in a suitable buffer.

-

Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of Flunisolide. Include control wells with no competitor (total binding) and with a large excess of unlabeled Dexamethasone (non-specific binding).

-

Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Flunisolide concentration. Determine the IC₅₀ value (the concentration of Flunisolide that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Anti-Inflammatory Activity Assay (Inhibition of Cytokine Release)

This protocol outlines a general method for assessing the anti-inflammatory activity of Flunisolide by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.[5][6][7][8]

References

- 1. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mpbio.com [mpbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In Vivo Animal Models for Studying Nasalide (Flunisolide) Effects: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nasalide, the brand name for the synthetic corticosteroid flunisolide, is a cornerstone in the management of allergic rhinitis. Its therapeutic efficacy stems from its potent anti-inflammatory properties, primarily mediated through the activation of glucocorticoid receptors. For researchers and drug development professionals, robust in vivo animal models are indispensable for elucidating the mechanisms of action, evaluating efficacy, and exploring novel therapeutic strategies related to flunisolide and other corticosteroids. This guide provides a comprehensive overview of relevant animal models, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Flunisolide, like other corticosteroids, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This process, known as transactivation and transrepression, leads to the decreased production of pro-inflammatory cytokines and chemokines, and the reduced survival and recruitment of inflammatory cells such as eosinophils.

Preliminary Investigations into the Systemic Absorption of Nasalide (Flunisolide Nasal Spray): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the systemic absorption of Nasalide (flunisolide), a corticosteroid indicated for the management of seasonal or perennial rhinitis. This document summarizes key pharmacokinetic data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the systemic exposure profile of intranasally administered flunisolide.

Introduction

Flunisolide, the active ingredient in Nasalide, is a synthetic fluorinated corticosteroid with potent anti-inflammatory properties. When administered as a nasal spray, its primary therapeutic action is localized to the nasal mucosa. However, a portion of the administered dose can be systemically absorbed, necessitating a thorough understanding of its pharmacokinetic profile for a complete safety and efficacy assessment. This guide delves into the foundational studies that have characterized the systemic absorption, distribution, metabolism, and excretion of intranasal flunisolide.

Pharmacokinetic Profile

The systemic exposure to flunisolide following intranasal administration is influenced by several factors, including absorption from the nasal mucosa and the gastrointestinal tract (from the swallowed portion of the dose), and extensive first-pass metabolism in the liver.

Bioavailability

Clinical studies have demonstrated that approximately 50% of an intranasally administered dose of flunisolide reaches the systemic circulation.[1][2][3] This is in contrast to the oral bioavailability of flunisolide, which is significantly lower at about 20% due to substantial first-pass metabolism.[2][3][4] In patients with active rhinitis, the bioavailability of intranasal flunisolide has been reported to average 62.4%.[1]

Metabolism and Elimination

Following absorption, flunisolide is rapidly and extensively metabolized in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[4] The major metabolite is 6β-hydroxyflunisolide, which possesses significantly weaker corticosteroid activity compared to the parent compound.[2][4] This rapid conversion to a less active metabolite is a key factor in minimizing systemic corticosteroid effects.

The plasma half-life of flunisolide is relatively short, estimated to be between 1 to 2 hours.[2][3] Elimination of flunisolide and its metabolites occurs through both renal and fecal routes, with approximately half of the administered dose recovered in the urine and half in the feces.[2][3]

Quantitative Data on Systemic Exposure

The following tables summarize the available quantitative pharmacokinetic data for flunisolide. It is important to note that specific Cmax, Tmax, and AUC data for the intranasal route are not consistently reported in publicly available literature. The data for the inhaled route are provided for context and comparison.

Table 1: Pharmacokinetic Parameters of Flunisolide (Inhaled Administration)

| Parameter | Value | Study Population | Analytical Method |

| Cmax (Maximum Plasma Concentration) | 3 to 9 ng/mL | Healthy Volunteers | HPLC/MS/MS |

| Tmax (Time to Maximum Plasma Concentration) | 0.2 to 0.3 hours | Healthy Volunteers | HPLC/MS/MS |

| Terminal Half-life (t½) | 1.3 to 1.7 hours | Healthy Volunteers | HPLC/MS/MS |

Data from a study on inhaled flunisolide, provided as a reference for systemic exposure.

Table 2: Bioavailability of Flunisolide

| Route of Administration | Bioavailability | Study Population |

| Intranasal | ~50% | Healthy Subjects |

| Intranasal | 62.4% (average) | Patients with Active Rhinitis |

| Oral | ~20% | Healthy Subjects |

| Oral | 6.7% | Healthy Volunteers |

Experimental Protocols

Detailed methodologies from key studies are crucial for the interpretation of pharmacokinetic data. Below are descriptions of the experimental designs for pivotal investigations into flunisolide's systemic absorption.

Study Comparing Intranasal and Oral Flunisolide Administration

This study was designed to differentiate the local therapeutic effects from the systemic effects of flunisolide in patients with allergic rhinitis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Subject Population: Ninety-nine patients with a history of ragweed hayfever for at least two years and positive prick skin tests to ragweed.[1]

-

Dosing Regimens:

-

Duration: 4 weeks.[1]

-

Sample Collection: Daily symptom scores were recorded by patients. Blinded observers evaluated patients every two weeks.[1]

-

Analytical Method: The study focused on clinical efficacy outcomes rather than detailing plasma concentration analysis.

Pharmacokinetic Study of Inhaled Flunisolide

This investigation provided key pharmacokinetic parameters for systemically absorbed flunisolide following inhalation.

-

Study Design: A study in healthy volunteers to assess the pharmacokinetics and pharmacodynamics of inhaled flunisolide.

-

Subject Population: Healthy volunteers.

-

Dosing Regimens: Single inhaled doses of 0.5 mg, 1 mg, 2 mg, and 3 mg of flunisolide.

-

Sample Collection: Plasma samples were collected over 12 hours to measure flunisolide concentrations.

-

Analytical Method: Flunisolide plasma levels were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) method.

Visualizations

The following diagrams illustrate the metabolic pathway of flunisolide and a generalized workflow for a pharmacokinetic study.

Caption: Metabolic pathway of flunisolide.

Caption: Generalized experimental workflow for a pharmacokinetic study.

Conclusion

The preliminary investigations into the systemic absorption of Nasalide reveal a favorable pharmacokinetic profile for a topically acting nasal corticosteroid. The intranasal bioavailability of approximately 50% is coupled with rapid and extensive first-pass metabolism to a significantly less active metabolite, and a short plasma half-life. These characteristics contribute to the minimal systemic effects observed at recommended therapeutic doses, underscoring the predominantly local action of intranasal flunisolide. Further research providing more detailed pharmacokinetic data from dedicated intranasal studies in diverse patient populations would be beneficial to further refine the understanding of its systemic exposure.

References

Methodological & Application

Application Notes and Protocols for Nasalide (Flunisolide) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nasalide, the brand name for the synthetic corticosteroid flunisolide, is primarily utilized for its potent anti-inflammatory properties.[1][2] Its mechanism of action is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation and immune responses.[3][4] Upon binding to its ligand, the GR translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes or repress the expression of pro-inflammatory genes.[4][5] This document provides detailed experimental protocols for the application of Nasalide in cell culture to investigate its anti-inflammatory effects and mechanism of action.

Data Presentation

| Cell Line | Compound | IC50 Value | Reference |

| A549 | Cisplatin | 17.8 µM - 23.4 µM | [6] |

| Various Novel Compounds | 0.64 µM - 18.33 µg/mL | [1][7][8] | |

| BEAS-2B | Flunisolide | Effective at 0.1 - 10 µM | [3] |

| THP-1 | Etoposide | 1.2 ± 0.5 µM | [9] |

| Doxorubicin | 0.22 ± 0.01 µM | [9] | |

| Cisplatin | 5.3 ± 0.3 µM | [9] | |

| Triptolide | IC50s in nM range | [10] |

Experimental Protocols

Cell Culture and Treatment

Recommended Cell Lines:

-

A549 (Human Lung Carcinoma): A widely used model for studying respiratory inflammation and the effects of corticosteroids.

-

BEAS-2B (Human Bronchial Epithelial Cells): A non-cancerous cell line relevant for studying the effects of inhaled corticosteroids on the airway epithelium.[11][12][13]

-

THP-1 (Human Monocytic Leukemia Cells): Can be differentiated into macrophage-like cells to study the effects of anti-inflammatory compounds on immune cells.[5][9][14]

Protocol:

-

Culture cells in the appropriate medium and conditions as recommended by the supplier (e.g., ATCC).

-

Seed cells in 96-well, 24-well, or 6-well plates at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours before treatment.

-